N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide is a substituted acetamide characterized by:
- A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle) attached to one nitrogen.
- A 4-(propan-2-yl)benzyl group (a lipophilic isopropyl-substituted benzyl) on the second nitrogen.
- A 2-(4-methylphenoxy) moiety on the acetamide backbone.
Its analogs, however, exhibit diverse applications, including TRPA1 inhibition, antiepileptic activity, and flavoring properties.
Properties
Molecular Formula |
C23H29NO4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H29NO4S/c1-17(2)20-8-6-19(7-9-20)14-24(21-12-13-29(26,27)16-21)23(25)15-28-22-10-4-18(3)5-11-22/h4-11,17,21H,12-16H2,1-3H3 |
InChI Key |
SDTCHVVIUPSCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Oxidation to form the dioxidotetrahydrothiophene: This step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone group.
Attachment of the acetamide group: This can be done through an acylation reaction using an appropriate acylating agent.
Introduction of the 4-methylphenoxy and 4-(propan-2-yl)benzyl groups: These groups can be introduced through nucleophilic substitution reactions using the corresponding halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.
Substitution: The phenoxy and benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural features and activities of the target compound with analogs from the evidence:
Key Observations:
- Benzyl Group Variations: Electron-withdrawing groups (e.g., 2-fluoro in , 4-chloro in ) may enhance metabolic stability but reduce lipophilicity compared to the target compound’s 4-isopropylbenzyl group, which is highly lipophilic and may improve membrane permeability.
- 2-Methoxyphenoxy () introduces polarity, which could alter solubility and target engagement.
- Analogs with pyrazol-3-yl or thiophen-2-ylmethyl groups () exhibit flavoring properties, highlighting how heterocycle choice dictates application.
TRPA1 Inhibition:
Compounds like HC-030031 () demonstrate that acetamides with lipophilic aryl groups can inhibit TRPA1, a pain and inflammation mediator. The target compound’s 4-isopropylbenzyl and sulfone groups may similarly position it for TRPA1 modulation, though empirical validation is required.
Ion Channel Modulation:
Suvecaltamide () acts as a Cav channel stabilizer, suggesting that the 4-(propan-2-yl)phenyl moiety (shared with the target compound) may confer affinity for voltage-gated ion channels. This raises the hypothesis that the target compound could have antiepileptic or analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
